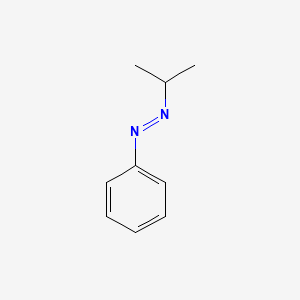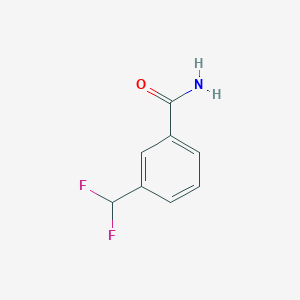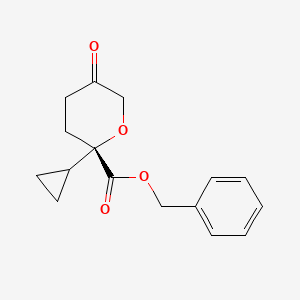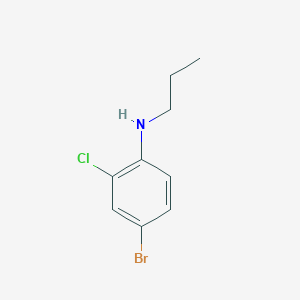
4-bromo-2-chloro-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chloro-N-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of bromine, chlorine, and a propyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the propyl group. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.
Halogenation: Finally, the bromine and chlorine atoms are introduced through halogenation reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-chloro-N-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-propylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the propyl group can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloroaniline: Similar structure but lacks the propyl group.
2-chloro-4-nitroaniline: Contains a nitro group instead of a bromine atom.
4-chloro-2-nitroaniline: Contains a nitro group instead of a bromine atom and lacks the propyl group
Uniqueness
4-bromo-2-chloro-N-propylaniline is unique due to the combination of bromine, chlorine, and propyl groups attached to the aniline ring. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H11BrClN |
|---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-propylaniline |
InChI |
InChI=1S/C9H11BrClN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
VYJITLXKPPUZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)

![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
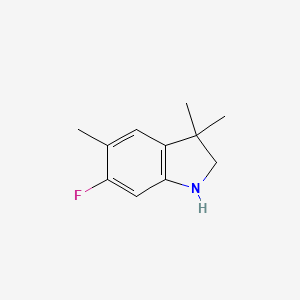

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
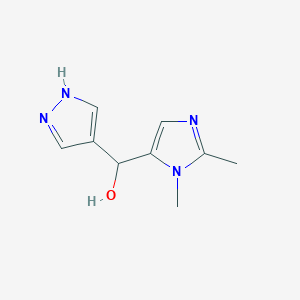
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
